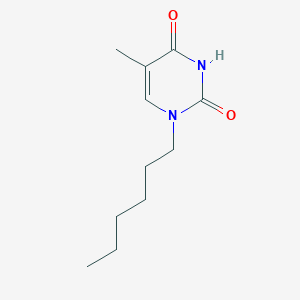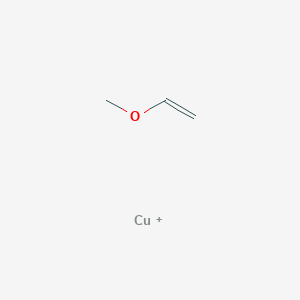
Copper(1+);methoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);methoxyethene is a compound that combines a copper ion in the +1 oxidation state with methoxyethene, an organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Copper(1+);methoxyethene typically involves the reaction of copper(I) salts with methoxyethene under controlled conditions. One common method is the reaction of copper(I) chloride with methoxyethene in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);methoxyethene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Methoxyethene can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield copper(II) compounds, while reduction can produce metallic copper. Substitution reactions can result in various substituted methoxyethene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Copper(1+);methoxyethene is used as a catalyst in organic synthesis reactions. Its ability to facilitate electron transfer makes it valuable in redox reactions and coupling reactions.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Copper ions are known to disrupt microbial cell membranes and interfere with essential enzymatic processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use in antimicrobial coatings for medical devices and as a component in drug delivery systems.
Industry
In industry, this compound is used in the production of advanced materials, such as conductive polymers and nanocomposites. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism by which Copper(1+);methoxyethene exerts its effects involves the interaction of the copper(I) ion with molecular targets. In biological systems, copper ions can bind to proteins and enzymes, altering their structure and function. This can lead to the disruption of cellular processes and the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Copper(1+);methoxyethene include other copper(I) complexes with organic ligands, such as copper(I) acetate and copper(I) thiophene. These compounds share similar chemical properties and reactivity patterns.
Uniqueness
This compound is unique due to the presence of the methoxyethene ligand, which imparts specific electronic and steric properties to the compound
Properties
CAS No. |
668476-69-5 |
|---|---|
Molecular Formula |
C3H6CuO+ |
Molecular Weight |
121.63 g/mol |
IUPAC Name |
copper(1+);methoxyethene |
InChI |
InChI=1S/C3H6O.Cu/c1-3-4-2;/h3H,1H2,2H3;/q;+1 |
InChI Key |
DCSDQLDMHCFEBT-UHFFFAOYSA-N |
Canonical SMILES |
COC=C.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




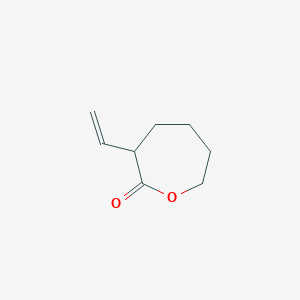
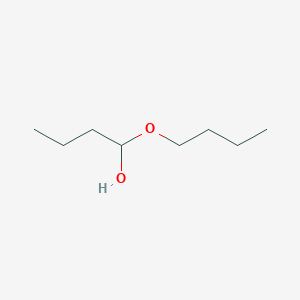
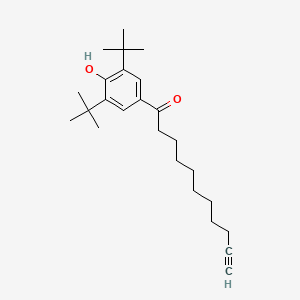
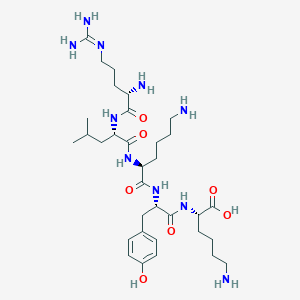
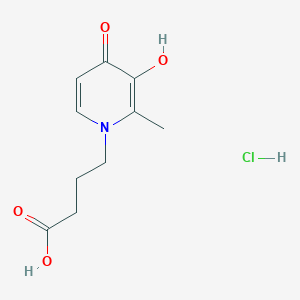
![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)
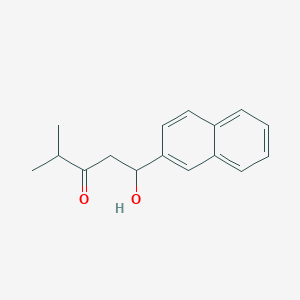


![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
